molecular formula C16H22N2O B2437434 N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide CAS No. 953170-86-0

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

Cat. No. B2437434
CAS RN: 953170-86-0
M. Wt: 258.365
InChI Key: YETLTDNXMWIKPN-UHFFFAOYSA-N
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Description

“N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this structure is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The empirical formula of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is C14H18N2O3, and its molecular weight is 262.30 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolidine ring in this compound serves as a versatile scaffold for drug discovery. Researchers explore its potential as a building block for novel pharmaceuticals. Some notable applications include:

Biological Activity and Herbicidal Potential

Structural Studies and Spectroscopy

Computational Chemistry

Materials Science and Organic Synthesis

Future Directions

The future directions for “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” and similar compounds could involve further exploration of the pharmacophore space, modifications to the stereochemistry, and investigations into the effects of different substituents on the biological profile of the compounds . Additionally, new synthetic strategies could be developed to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which, as mentioned, are currently unknown.

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to summarize the biochemical pathways that it may affect. It is worth noting that pyrrolidine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the biological activity of other pyrrolidine derivatives, it is possible that this compound could have significant effects at the molecular and cellular levels .

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLTDNXMWIKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

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